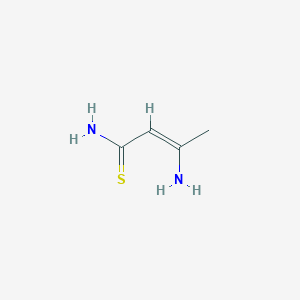![molecular formula C12H9NO4 B6149833 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 777919-61-6](/img/no-structure.png)
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 25021-08-3 . It has a molecular weight of 155.11 . The compound is a solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid . The InChI code is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It should be stored in an inert atmosphere at 2-8°C .Wirkmechanismus
Target of Action
It is noted that this compound is a protein cross-linking agent . This suggests that it may interact with specific proteins in the body, forming covalent bonds between different protein molecules and altering their structure and function.
Mode of Action
As a protein cross-linking agent, 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid likely interacts with its targets by forming covalent bonds between different protein molecules . This can result in changes to the protein’s structure, potentially altering its function and leading to various downstream effects.
Biochemical Pathways
Given its role as a protein cross-linking agent , it can be inferred that it may impact any pathway involving the proteins it targets. The downstream effects would depend on the specific proteins and pathways involved.
Result of Action
The molecular and cellular effects of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid’s action would depend on the specific proteins it targets and cross-links . Cross-linking can alter a protein’s structure and function, which could have various downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature, oxygen levels, and the presence of other reactive substances could potentially affect its stability and activity.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves the condensation of 2-acetylphenylacetic acid with ethyl oxalate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-acetylphenylacetic acid", "ethyl oxalate", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-acetylphenylacetic acid (1.0 g) and ethyl oxalate (1.2 g) in 10 mL of absolute ethanol.", "Step 2: Add a few drops of concentrated hydrochloric acid to the reaction mixture and reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add 10 mL of water.", "Step 4: Add sodium hydroxide solution until the pH of the mixture reaches 8-9.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in 10 mL of 1 M sodium hydroxide solution and reflux for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "Step 9: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the product under reduced pressure to obtain the final product, 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid." ] } | |
CAS-Nummer |
777919-61-6 |
Produktname |
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid |
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



